molecular formula C16H11N3O2 B2631102 N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide CAS No. 866049-44-7

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide

Cat. No.: B2631102
CAS No.: 866049-44-7
M. Wt: 277.283
InChI Key: MGXUKBRUTVSTOF-UHFFFAOYSA-N
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Description

“N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 672925-57-4 . It has a molecular weight of 263.26 . The IUPAC name for this compound is N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H9N3O2/c16-9-11-13-12(7-4-8-17-13)20-15(11)18-14(19)10-5-2-1-3-6-10/h1-8H, (H,18,19) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Derivatives of the compound have been synthesized, demonstrating the compound's versatility in forming various heterocycles, such as pyrazolopyridine, coumarin, pyridine, pyrrole, thiazole, and others. These synthesized compounds have been evaluated for their antimicrobial properties, showing the compound's potential in medical applications (Abu-Melha, 2013).
  • Structural Analysis and Antimicrobial Activity :

    • Detailed structural analysis through single crystal x-ray has been performed on derivatives of the compound, providing insights into their molecular structure and potential interactions. These compounds have also been tested for antimicrobial activity, further highlighting the compound's relevance in pharmaceutical research (Amr et al., 2016).
  • Antitubercular Properties :

    • Research into antitubercular properties has led to the synthesis of specific derivatives. These compounds have shown promising in-vitro and in-vivo activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Sriram et al., 2010).
  • Computational Studies and Non-Linear Optical Properties :

    • Computational chemistry methods have been utilized to study the compound and its derivatives. Molecular docking analyses suggest interactions with biological targets, and non-linear optical properties have been explored, showing the compound's potential in materials science (Jayarajan et al., 2019).
  • Cytotoxicity and Antitumor Properties :

    • The structure-activity relationships of derivatives have been studied, with some compounds showing significant cytotoxicity against various cancer cell lines. This highlights the potential use of the compound in developing new anticancer agents (Marchand et al., 2009).
  • Chemical Synthesis and Reaction Studies :

    • Studies focusing on the synthesis and reaction pathways of the compound and its derivatives provide insights into their chemical behavior and potential applications in creating new heterocyclic compounds with diverse biological activities (Strizhenko et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-4-2-5-11(8-10)15(20)19-16-12(9-17)14-13(21-16)6-3-7-18-14/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXUKBRUTVSTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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